6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine
Overview
Description
6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine is a chemical compound characterized by its unique structure, which includes a pyrimidin-4-amine core substituted with a chloro group and a 2,4-dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidin-4-amine core. One common method is the reaction of 4-chloropyrimidine with 2,4-dimethoxybenzylamine under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required reaction conditions. The process would be optimized to ensure high yield and purity, often involving continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine is used to study enzyme inhibition and protein interactions. Its structural features allow it to bind to specific biological targets, making it useful in drug discovery.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets suggests it could be used in the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-5-chloro-N-(2,4-dimethoxybenzyl)-2-fluoro-N-(thiazol-2-yl)benzenesulfonamide
2,4-Dimethoxybenzylamine hydrochloride
Uniqueness: 6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine stands out due to its specific structural features, which confer unique reactivity and binding properties compared to similar compounds
Properties
IUPAC Name |
6-chloro-N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-18-10-4-3-9(11(5-10)19-2)7-15-13-6-12(14)16-8-17-13/h3-6,8H,7H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGQAAIDKVKLPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=CC(=NC=N2)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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